molecular formula C19H17BrN2O4S B11661706 4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate

4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl 3-nitrobenzoate

Cat. No.: B11661706
M. Wt: 449.3 g/mol
InChI Key: DSJDMXWIGQCMNC-UHFFFAOYSA-N
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Description

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a piperidine ring, a carbothioyl group, and a nitrobenzoate moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE typically involves multi-step organic synthesis. The process may start with the nitration of benzoic acid to introduce the nitro group, followed by bromination to add the bromine atom. The piperidine ring and carbothioyl group are then introduced through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The piperidine ring can participate in substitution reactions, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring and carbothioyl group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(pyrrolidin-1-ylcarbothioyl)phenyl 3-nitrobenzoate
  • 4-Bromo-2-(morpholin-1-ylcarbothioyl)phenyl 3-nitrobenzoate

Uniqueness

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3-NITROBENZOATE is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable molecule for diverse applications .

Properties

Molecular Formula

C19H17BrN2O4S

Molecular Weight

449.3 g/mol

IUPAC Name

[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 3-nitrobenzoate

InChI

InChI=1S/C19H17BrN2O4S/c20-14-7-8-17(16(12-14)18(27)21-9-2-1-3-10-21)26-19(23)13-5-4-6-15(11-13)22(24)25/h4-8,11-12H,1-3,9-10H2

InChI Key

DSJDMXWIGQCMNC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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